N-(4-Aminophenyl)-3,3-dimethylbutanamide, also known as a derivative of 4-aminobenzamide, is a chemical compound with the molecular formula C12H18N2O. This compound is notable for its potential applications in medicinal chemistry and pharmacology, particularly in the context of neurological disorders. The presence of the 4-aminophenyl group suggests its relevance in various biochemical interactions, making it a subject of interest for researchers.
The compound can be classified under amides, specifically as a substituted amide due to the presence of the 3,3-dimethylbutanamide moiety. It is cataloged in chemical databases such as PubChem, which provides detailed information about its structure and properties . The compound is synthesized through various methods that involve the acylation of amines, highlighting its relevance in organic synthesis.
The synthesis of N-(4-Aminophenyl)-3,3-dimethylbutanamide typically involves several key steps:
This synthetic route allows for variations in substituents on the aromatic ring, providing avenues for further functionalization and exploration of biological activity .
N-(4-Aminophenyl)-3,3-dimethylbutanamide features a central amide bond linking a 4-aminophenyl group to a 3,3-dimethylbutanoyl group. The structural representation can be summarized as follows:
The compound's structure indicates potential interactions with biological targets due to its polar functional groups and hydrophobic aliphatic chain .
N-(4-Aminophenyl)-3,3-dimethylbutanamide can participate in various chemical reactions:
These reactions are significant for modifying the compound's properties and enhancing its biological activity .
N-(4-Aminophenyl)-3,3-dimethylbutanamide exhibits several notable physical and chemical properties:
These properties are crucial for determining the compound's suitability for various applications in research and industry .
N-(4-Aminophenyl)-3,3-dimethylbutanamide has potential applications in several scientific fields:
Neuronal Kv7 channels, particularly heterotetrameric complexes of Kv7.2 (KCNQ2) and Kv7.3 (KCNQ3) subunits, generate the M-current (IKM), a slowly activating, non-inactivating potassium current critical for regulating neuronal excitability. These channels activate at subthreshold potentials (–60 to –40 mV) and function as a dynamic brake on repetitive action potential firing by modulating resting membrane potential and spike frequency adaptation [3] [7]. The KCNQ2 and KCNQ3 genes exhibit predominant expression in the central nervous system, with Kv7.2/7.3 channels concentrated at axon initial segments and nodes of Ranvier—key sites for action potential initiation and propagation [4] [8].
Genetic disruptions in these subunits underlie a spectrum of epilepsy phenotypes. Benign Familial Neonatal Seizures (BFNS) typically arise from haploinsufficiency (20–30% M-current reduction) due to truncating variants or deletions in KCNQ2. In contrast, KCNQ2-encephalopathy involves de novo missense variants exerting dominant-negative (>50% M-current loss) or gain-of-function effects (>100% M-current), causing severe developmental and epileptic encephalopathy (DEE) with neonatal-onset seizures and profound developmental delay [3]. Notably, the severity of neurodevelopmental impairment correlates poorly with seizure frequency, suggesting Kv7.2/7.3 channels contribute directly to neurodevelopmental processes independent of epileptiform activity [3] [7]. Preclinical evidence confirms that Kv7.2 loss-of-function increases network hyperexcitability by lowering action potential thresholds and enhancing burst firing—validating these channels as high-value targets for anti-seizure therapeutics [1] [8].
Table 1: Phenotypic Spectrum of KCNQ2/KCNQ3 Pathogenic Variants
Variant Type | M-Current Alteration | Clinical Phenotype | Neurodevelopmental Outcome |
---|---|---|---|
Truncating/Deletion | ~25–30% reduction | Benign Familial Neonatal Seizures (BFNS) | Typically normal |
Missense (Dominant-Negative) | >50% reduction | KCNQ2-Encephalopathy (DEE) | Severe delay |
Missense (Gain-of-Function) | >100% increase | Neonatal encephalopathy ± seizures | Moderate-severe delay |
Retigabine (ezogabine; N-(2-amino-4-(fluorobenzylamino)-phenyl) carbamic acid ethyl ester) emerged as the first clinically approved Kv7.2–7.5 channel activator. Its mechanism involves a hyperpolarizing shift in the voltage-dependence of activation via binding to a conserved tryptophan residue (W236 in Kv7.2) within the S5 transmembrane domain. This interaction stabilizes the open state of the channel pore, enhancing M-current across subthreshold potentials and reducing neuronal hyperexcitability [4] [6]. Retigabine demonstrated broad-spectrum anti-seizure efficacy in preclinical models, including maximal electroshock, pentylenetetrazole-induced seizures, and hippocampal kindling—a model of limbic epileptogenesis. Crucially, it delayed kindling progression in postnatal rats, suggesting disease-modifying potential beyond symptomatic seizure control [6].
Despite its mechanistic novelty, retigabine’s clinical utility was limited by off-target effects and pharmacokinetic challenges:
These limitations prompted its market withdrawal and catalyzed research into structurally refined Kv7 activators with improved selectivity.
Table 2: Molecular Comparison of Retigabine and N-(4-Aminophenyl)-3,3-dimethylbutanamide
Property | Retigabine | N-(4-Aminophenyl)-3,3-dimethylbutanamide |
---|---|---|
Chemical Structure | Tricyclic core with fluorobenzylamino group | Linear alkyl chain with para-aminoanilide |
Kv7 Subunit Selectivity | Kv7.2–7.5 (non-selective) | Presumed Kv7.2/7.3 (inferred from structure) |
Key Binding Motif | W236 (S5 domain) | Unknown (predicted: S4–S5 linker/pore) |
PubChem CID | 121892 | 13580486 |
N-(4-Aminophenyl)-3,3-dimethylbutanamide (PubChem CID: 13580486) represents a strategic departure from retigabine’s scaffold. Its structure comprises two modular domains:
This design addresses retigabine’s limitations through three key hypotheses:
Preclinical studies of analogs support this rationale. ICA-27243—a related meta-aminoanilide—selectively potentiates Kv7.2/7.3 currents (EC₅₀: 0.38 μM) over Kv7.4 (EC₅₀: >30 μM) and suppresses hippocampal seizures in vivo without retigabine’s off-target effects [4]. N-(3-amino-4-methylphenyl)-3,3-dimethylbutanamide (PubChem CID: 17607925) further demonstrates how alkyl substitutions fine-tune potency [5].
Table 3: Functional Group Analysis of Kv7-Targeted Anilides
Functional Group | Role in Pharmacophore | Drug Development Objective |
---|---|---|
para-aminoaniline | Hydrogen bonding to S4–S5 linker/pore residues | Kv7.2/7.3 affinity anchor |
3,3-dimethylbutyryl | Hydrophobic interaction with VSD | Enhanced selectivity vs. Kv7.4/Kv7.5 |
Carboxamide linker | Stabilization of activated conformation | M-current augmentation at subthreshold Vm |
CAS No.: 1000669-05-5
CAS No.: 10101-88-9
CAS No.:
CAS No.: 687-50-3
CAS No.: 30962-16-4